molecular formula C19H22N2O3 B5307237 N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide

N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide

Cat. No. B5307237
M. Wt: 326.4 g/mol
InChI Key: GPJWZCLFKQHIQL-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFPM is a piperidine derivative that has been synthesized through a multi-step process.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers and anti-inflammatory drugs. This compound has also been studied for its potential use in the treatment of addiction and withdrawal symptoms. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood. However, studies have suggested that this compound may act by binding to the mu-opioid receptor, which is involved in the regulation of pain and addiction. This compound may also act by modulating the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has analgesic and anti-inflammatory effects in animal models. This compound has also been shown to reduce withdrawal symptoms in animals addicted to opioids. Additionally, this compound has been shown to have neuroprotective effects, reducing the damage caused by neurotoxic agents.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide. One direction is the development of new drugs based on this compound for the treatment of pain, addiction, and neurodegenerative diseases. Another direction is the study of the molecular mechanisms underlying the effects of this compound, which could lead to the development of new drugs with improved efficacy and safety. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound could help optimize its use in clinical settings.

Synthesis Methods

N-(2,3-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 2,3-dimethylbenzylamine with 2-furoyl chloride to obtain 2,3-dimethyl-N-(2-furoyl)benzylamine. This intermediate is then reacted with phosgene to obtain this compound.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13-5-3-6-16(14(13)2)20-18(22)15-8-10-21(11-9-15)19(23)17-7-4-12-24-17/h3-7,12,15H,8-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJWZCLFKQHIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727982
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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